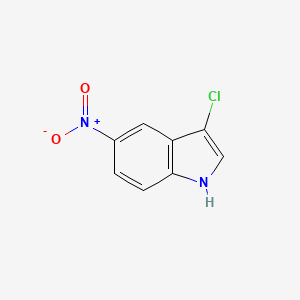
N-(3-bromophenyl)-3-chloropropanamide
Übersicht
Beschreibung
“N-(3-bromophenyl)-3-chloropropanamide” is likely to be a solid compound at room temperature, given the presence of the amide functional group. It contains a bromophenyl group, a chloropropane group, and an amide group .
Synthesis Analysis
The synthesis of such a compound could potentially involve the reaction of 3-bromophenylamine with 3-chloropropanoyl chloride, in a process similar to amide bond formation .Molecular Structure Analysis
The molecular structure of “N-(3-bromophenyl)-3-chloropropanamide” would consist of a three-carbon chain (propane) with a chlorine atom attached to one end and an amide group attached to the other. The nitrogen in the amide group would be bonded to a phenyl ring with a bromine atom at the 3-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromophenyl)-3-chloropropanamide” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, it would likely have a relatively high melting point due to the presence of the amide group .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
N-(3-bromophenyl)-3-chloropropanamide and its derivatives demonstrate significant biological activities, particularly in the realm of antifungal properties. Studies have shown that certain halogenated phenyl derivatives, closely related to N-(3-bromophenyl)-3-chloropropanamide, exhibit broad-spectrum in vitro activity against yeasts and molds, including potent effects against Aspergillus spp. and fluconazole-resistant yeast isolates like Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004).
Antimicrobial Applications
Several compounds structurally related to N-(3-bromophenyl)-3-chloropropanamide have been synthesized with noteworthy antimicrobial properties. For instance, various 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes have been evaluated for their antimicrobial effectiveness. In these studies, compounds with halogenated phenyl groups showed significant activity against microbial strains (Gorbovoi et al., 2008).
Anticancer Potential
Research has also explored the potential anticancer applications of compounds similar to N-(3-bromophenyl)-3-chloropropanamide. For example, the study of synthetic coumarin derivatives, including 3-bromophenyl and 3-chlorophenyl derivatives, revealed significant antiinvasive and antimigrative properties in cancer cells. These findings suggest that similar compounds could serve as new leads in anticancer drug development (Kempen et al., 2003).
Synthesis and Reactivity Studies
The reactivity and synthesis of compounds like N-(3-bromophenyl)-3-chloropropanamide have been a subject of interest in chemical research. Studies have investigated the deprotonation reactions of similar compounds, revealing potential pathways for synthesizing β-lactams and acrylanilides, both of which have significant biological activities (Pandolfi et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZZMEMLBNAVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287701 | |
| Record name | N-(3-Bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-chloropropanamide | |
CAS RN |
519016-88-7 | |
| Record name | N-(3-Bromophenyl)-3-chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



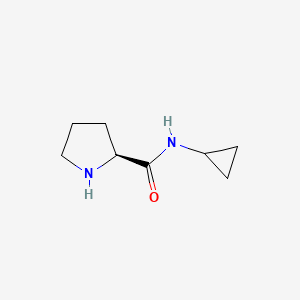
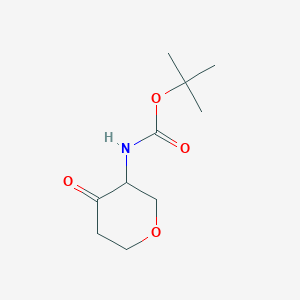
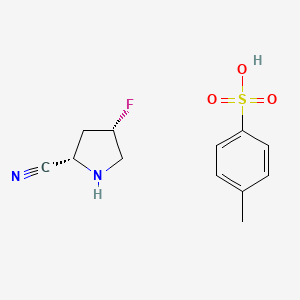


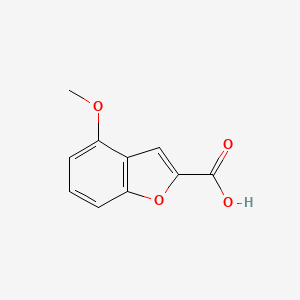

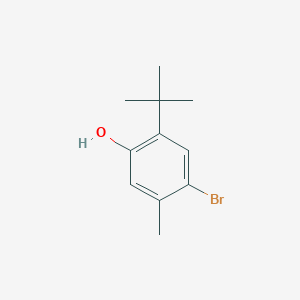
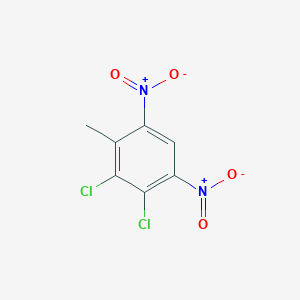
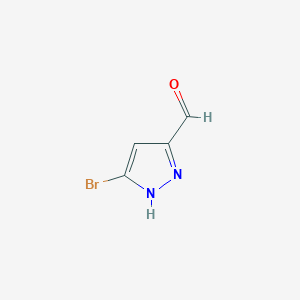
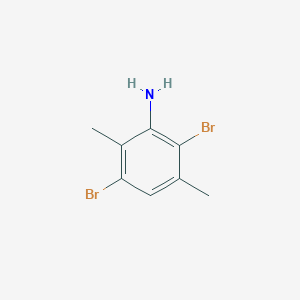
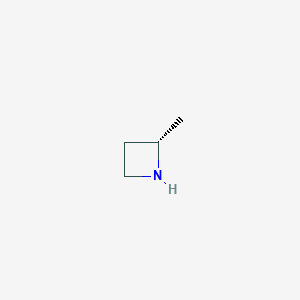
![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)
